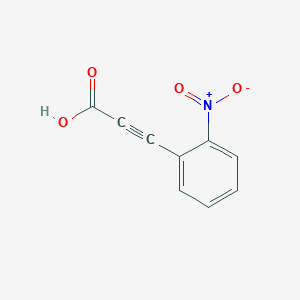

o-Nitrophenylpropiolic acid

Description

Structure

3D Structure

Properties

CAS No. |

530-85-8 |

|---|---|

Molecular Formula |

C9H5NO4 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

3-(2-nitrophenyl)prop-2-ynoic acid |

InChI |

InChI=1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12) |

InChI Key |

KVOGJHABINNFCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)[N+](=O)[O-] |

Other CAS No. |

530-85-8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: o-Nitrophenylpropiolic Acid – Physicochemical Profiling and Synthetic Utility

[1]

Executive Summary

o-Nitrophenylpropiolic acid (3-(2-nitrophenyl)-2-propynoic acid) is a pivotal intermediate in the historical and mechanistic study of indole alkaloid synthesis.[1] Historically significant as the precursor in the Baeyer Indigo Synthesis (1880), it remains a compound of interest for studying decarboxylative mechanisms and the electronic effects of ortho-substitution in alkynoic acids. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signatures, and synthetic protocols, emphasizing the safety parameters required due to its thermal instability.

Part 1: Identity and Physicochemical Characterization

o-Nitrophenylpropiolic acid is characterized by a phenyl ring substituted at the ortho position with a nitro group and an electron-withdrawing propiolic acid moiety.[1] This structural arrangement induces significant steric and electronic strain, contributing to its high reactivity and acidity.[1]

Chemical Identity Table[1][2]

| Parameter | Data |

| IUPAC Name | 3-(2-Nitrophenyl)prop-2-ynoic acid |

| Common Name | o-Nitrophenylpropiolic acid |

| CAS Registry Number | 530-85-8 |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

| SMILES | O=C(O)C#Cc1ccccc1=O |

| Appearance | Yellowish to light brown scales/needles |

Physical Constants and Solubility Profile

| Property | Value | Notes |

| Melting Point | 157°C (decomposes) | CRITICAL: Decomposition can be explosive.[1] |

| Density | ~1.46 g/cm³ (predicted) | High density due to nitro group packing.[1] |

| pKa | ~1.52 (predicted) | Significantly more acidic than benzoic acid (pKa 4.[1]2) due to the sp-hybridized carbon and o-nitro induction.[1] |

| Solubility (Water) | Moderate (Hot); Low (Cold) | Recrystallization typically performed in hot water.[1] |

| Solubility (Organic) | Soluble in Ethanol, Ether | Slightly soluble in Chloroform; Insoluble in CS₂. |

Part 2: Molecular Structure and Spectroscopy

The proximity of the nitro group to the alkynyl chain creates a unique electronic environment. The electron-withdrawing nature of both the nitro group and the carboxylic acid renders the triple bond highly susceptible to nucleophilic attack, while the ortho positioning facilitates cyclization reactions.

Spectroscopic Signatures[1]

Researchers should validate compound identity using the following characteristic bands:

-

Infrared Spectroscopy (IR):

-

O-H Stretch: Broad band at 2500–3000 cm⁻¹ (carboxylic acid dimer).[1]

-

C≡C Stretch: Weak to medium absorption at ~2200–2250 cm⁻¹.[1] Note: This band can be less intense due to the symmetry of the internal alkyne but is activated by the polar substituents.

-

C=O Stretch: Strong band at 1680–1710 cm⁻¹ (conjugated acid).[1]

-

NO₂ Stretches: Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.[1]

-

-

¹H NMR (DMSO-d₆, 400 MHz):

Part 3: Chemical Reactivity and Mechanisms

The reactivity of o-nitrophenylpropiolic acid is dominated by two pathways: Decarboxylation and Reductive Cyclization .[1]

Decarboxylation Mechanism

Upon heating (thermal) or treatment with copper catalysts, the compound loses CO₂ to form o-nitrophenylacetylene.[1] This reaction is facile due to the stability of the intermediate acetylide anion stabilized by the electron-withdrawing nitro group.[1]

Baeyer Indigo Synthesis (Reductive Cyclization)

The most famous application is the formation of Indigo Blue.[1] When treated with a reducing agent (glucose) in alkaline solution, the nitro group is reduced to a hydroxylamine/amine intermediate, which cyclizes with the alkyne carbon to form indoxyl, subsequently oxidizing to indigo.

Reactivity Flowchart (Graphviz)

Figure 1: Primary reaction pathways showing thermal decarboxylation and the reductive cyclization route to Indigo.

Part 4: Synthetic Methodology

The standard synthesis proceeds from o-nitrocinnamic acid.[1] This pathway is preferred for its reliability and use of accessible reagents.[1]

Synthesis Protocol: From o-Nitrocinnamic Acid[1]

Prerequisites:

-

o-Nitrocinnamic acid (CAS: 612-41-9)[1]

-

Bromine (Br₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

Workflow:

-

Bromination (Addition):

-

Dissolve o-nitrocinnamic acid in glacial acetic acid.

-

Add liquid bromine dropwise with cooling.[1] The double bond is brominated to form o-nitrocinnamic acid dibromide (2,3-dibromo-3-(2-nitrophenyl)propanoic acid).[1]

-

Observation: The red color of bromine disappears until the reaction is complete.[1]

-

-

Dehydrobromination (Elimination):

-

Isolation:

Synthesis Diagram (Graphviz)

Figure 2: Step-by-step synthetic pathway from cinnamic acid precursor.

Part 5: Safety and Handling

WARNING: EXPLOSIVE POTENTIAL

-

Thermal Instability: o-Nitrophenylpropiolic acid decomposes with explosive force at its melting point (~157°C).[1][2] Do not determine melting point in a closed capillary without a safety shield.[1]

-

Shock Sensitivity: While not a primary explosive, nitro-alkynes are high-energy compounds.[1] Handle with care.

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.[1]

References

-

Baeyer, A. (1880).[1] "Ueber die Synthese des Indigos" (On the Synthesis of Indigo).[1] Berichte der deutschen chemischen Gesellschaft, 13(2), 2254-2263.[1]

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 68265, o-Nitrophenylpropiolic acid."[1][3] PubChem. [1]

-

Organic Syntheses. (1925).[1] "o-Nitrophenylpropiolic Acid Synthesis via Bromination." Organic Syntheses, Coll.[1][4][5] Vol. 1. [1]

-

ChemicalBook. (2023).[1][6] "530-85-8 (2-Nitrophenylpropiolic Acid) Chemical Properties."

An In-depth Technical Guide on o-Nitrophenylpropiolic Acid: Discovery and Historical Significance in Chemistry

Abstract

This technical guide delves into the chemistry, synthesis, and monumental historical significance of ortho-nitrophenylpropiolic acid (o-NPP acid). This seemingly obscure molecule was a critical intermediate in one of the most significant achievements in synthetic organic chemistry: the first commercially viable synthesis of indigo dye by Adolf von Baeyer. We will explore the historical context that drove this innovation, provide detailed technical protocols for the synthesis of o-NPP acid, elucidate the mechanism of its conversion to indigo, and analyze the profound economic and industrial impact of this breakthrough. This document is intended for researchers, chemists, and professionals in drug development who appreciate the confluence of fundamental chemical principles and industrial revolution.

The Quest for Synthetic Indigo: A 19th-Century Chemical Grand Challenge

For millennia, the vibrant blue dye indigo, extracted from plants of the Indigofera genus, was a globally prized commodity.[1] Often referred to as "Blue Gold," its trade routes shaped economies from ancient India to the European colonial empires.[1] By the 19th century, British India dominated the world's supply, dedicating vast agricultural lands to its production in a system often fraught with social and economic strife.[2][3]

The dye's high value, coupled with the laborious and inconsistent nature of its natural extraction, presented a grand challenge to the burgeoning field of organic chemistry.[4] A synthetic route promised not only immense commercial reward but also a powerful demonstration of the creative potential of chemical science. This quest captivated many of the era's finest chemists, but it was Adolf von Baeyer who would ultimately solve the puzzle.[5]

Adolf von Baeyer and the Breakthrough

Johann Friedrich Wilhelm Adolf von Baeyer, a German chemist and future Nobel laureate, began his systematic investigation into the structure and synthesis of indigo in 1865.[1][5] His approach was a masterclass in classical organic chemistry, involving meticulous degradation of the natural product to identify its core chemical structure, followed by the logical design of synthetic pathways to reconstruct it. After years of painstaking work, he elucidated indigo's structure and, in 1880, patented a synthesis that, while not yet commercially perfect, laid the foundation for industrial production.[5] Central to one of his most promising early routes was the intermediate, o-nitrophenylpropiolic acid.

o-Nitrophenylpropiolic Acid: The Keystone Intermediate

o-Nitrophenylpropiolic acid (C₉H₅NO₄) is a crystalline solid that served as Baeyer's key precursor to indoxyl, the immediate molecule that dimerizes to form indigo. Its structure combines an aromatic ring, a nitro group, and a carboxylic acid-terminated alkyne, a combination of functional groups perfectly poised for the intramolecular cyclization required to form the indigo core.

| Property | Value |

| IUPAC Name | 3-(2-nitrophenyl)prop-2-ynoic acid |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

| Appearance | Yellowish to light brown crystals |

| Melting Point | ~157 °C (with decomposition) |

| CAS Number | 530-85-8 |

Synthesis of o-Nitrophenylpropiolic Acid: A Technical Protocol

Baeyer's route to o-NPP acid began with the more readily available cinnamic acid. The modern laboratory synthesis follows the same fundamental two-step logic: the addition of bromine across the double bond of ortho-nitrocinnamic acid, followed by a double dehydrobromination using a strong base.

Experimental Workflow: Synthesis of o-NPP Acid

Caption: Workflow for the two-step synthesis of o-NPP acid.

Step-by-Step Methodology

Causality: This protocol is adapted from established procedures for the bromination and dehydrobromination of cinnamic acid derivatives.[6][7] The o-nitro group is a strong electron-withdrawing group but does not fundamentally alter the electrophilic addition or base-mediated elimination mechanisms at the side chain.

Part 1: Synthesis of 2,3-Dibromo-3-(2-nitrophenyl)propanoic Acid

-

Dissolution: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of o-nitrocinnamic acid in 100 mL of a suitable solvent like glacial acetic acid or carbon tetrachloride. Gently warm the mixture if necessary to achieve full dissolution.

-

Bromine Addition: In a dropping funnel, prepare a solution of 8.3 g (1.05 molar equivalents) of bromine in 20 mL of the same solvent. Add the bromine solution dropwise to the gently refluxing cinnamic acid solution over 30-45 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion. If the color fades completely, a few more drops of bromine solution can be added until a faint orange color persists.

-

Isolation: Cool the reaction mixture in an ice bath. The dibromide product will precipitate as a pale solid. Collect the crystals by vacuum filtration, wash with cold water to remove residual acid, and air dry. The product is typically used in the next step without further purification.

Part 2: Synthesis of o-Nitrophenylpropiolic Acid

-

Base Preparation: In a large round-bottomed flask with a reflux condenser, prepare a solution of alcoholic potassium hydroxide by dissolving ~20 g of KOH (approx. 4 molar equivalents) in 200 mL of 95% ethanol. Heating may be required.

-

Dehydrobromination: Add the crude dibromide from Part 1 to the alcoholic KOH solution. The mixture will likely change color.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-5 hours.[6] This extended heating with a strong base facilitates the two successive E2 eliminations of HBr.

-

Workup: Cool the mixture to room temperature. A significant amount of potassium bromide salt will have precipitated. Filter the mixture to remove the salts.

-

Acidification: Transfer the filtrate to a beaker and carefully acidify it with a dilute strong acid, such as 20% sulfuric acid, while cooling in an ice bath. o-NPP acid will precipitate as a yellowish solid.

-

Purification: Collect the crude product by vacuum filtration. Wash the crystals with cold water. For higher purity, the product can be recrystallized from hot water or a mixed solvent system of ethanol and water.

The Baeyer Indigo Synthesis via o-Nitrophenylpropiolic Acid

The genius of using o-NPP acid lies in its facile conversion to indoxyl. In an alkaline aqueous solution, the molecule undergoes a remarkable intramolecular redox reaction and cyclization. The nitro group is reduced while the alkyne is oxidized and hydrated, leading to the formation of the five-membered heterocyclic ring of indoxyl.

Reaction Mechanism: From o-NPP Acid to Indigo

Caption: Pathway from o-NPP acid to the final indigo pigment.

Mechanistic Elucidation:

-

Indoxyl Formation: When o-NPP acid is warmed in an alkaline solution (e.g., sodium hydroxide) with a mild reducing agent like glucose, the reaction is initiated. The base deprotonates the carboxylic acid. The nitro group is reduced (ultimately to a hydroxylamine or related species), and an intramolecular attack on the alkyne bond occurs, followed by tautomerization to form indoxyl.[8]

-

Oxidative Dimerization: The resulting indoxyl solution is not stable in the presence of air. Oxygen readily oxidizes two molecules of indoxyl, likely via a radical mechanism, to form a C-C bond between them.[8] This dimerization results in the formation of the intensely colored and highly insoluble indigo molecule, which precipitates from the solution as a deep blue solid.

Historical and Industrial Significance

The launch of synthetic indigo by German chemical companies like BASF in 1897 was a watershed moment.[2][5] It marked one of the first times a complex natural product was completely displaced by a laboratory creation on an industrial scale, with devastating consequences for the natural indigo economy.

The impact was swift and dramatic:

-

Economic Disruption: The price of indigo plummeted. The synthetic product was not only cheaper but also offered consistent quality and purity, a major advantage over the variable plant-derived dye.[9][10]

-

Agricultural Collapse: The vast indigo plantations in India, which had covered thousands of square kilometers, were rendered unprofitable. By 1914, natural indigo production had fallen to a fraction of its former peak.[1] This had a profound and lasting impact on the agricultural economy of regions like Bengal.[2][11]

-

Rise of the Chemical Industry: The success of synthetic indigo cemented the dominance of the German chemical industry. The massive investment in research and development paid off spectacularly, demonstrating a new model of science-driven industry that would define the 20th century.

Market Disruption: Natural vs. Synthetic Indigo

| Year | Natural Indigo Production (Tonnes) | Key Event |

| 1897 | ~19,000 | BASF launches "Indigo pure" |

| 1900 | ~12,000 | Synthetic indigo gains market share |

| 1914 | ~1,000 | Natural indigo production collapses |

| 2002 | Negligible (Natural) vs. ~17,000 (Synthetic) | Synthetic indigo dominates the market |

(Data compiled from various historical sources)[1]

Conclusion: The Enduring Legacy

The story of o-nitrophenylpropiolic acid is more than a footnote in an organic chemistry textbook. It is a story of scientific ingenuity, industrial revolution, and global economic disruption. Baeyer's synthesis of indigo, enabled by this key intermediate, not only colored the world's textiles but also demonstrated the immense power of synthetic chemistry to reshape industries and societies. For the modern scientist, it remains a compelling case study in rational chemical design and a reminder of the profound historical currents that often underpin the molecules we work with today.

References

-

Baeyer, A., & Drewsen, V. (1882). Darstellung von Indigblau aus Orthonitrobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2856–2864. Available at: [Link]

-

Chemistry of Blue Jeans: Indigo Synthesis and Dyeing. (n.d.). El Tamiz. Available at: [Link]

-

Ferreira, P. M., et al. (2017). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. Molecules, 22(10), 1699. Available at: [Link]

-

Gupta, P. (2004). Facing Competition: The History of Indigo Experiments in Colonial India, 1897-1920. Georgia Institute of Technology. Available at: [Link]

-

Reimer, M. (1943). Phenylpropiolic Acid. Organic Syntheses, Coll. Vol. 2, p.506. Available at: [Link]

-

Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22. Available at: [Link]

-

Sinha, P. (2007). Plantation science: improving natural indigo in colonial India, 1860–1913. The British Journal for the History of Science, 40(4), 537-563. Available at: [Link]

-

Steingruber, E. (2004). Indigo and Indigo Colorants. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available at: [Link]

-

The Story of Indigo. (2016). WordPress.com. Available at: [Link]

-

Zelenetskii, A. N., et al. (1971). The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides. Russian Chemical Bulletin, 20, 130-134. Available at: [Link]

Sources

- 1. denimartistpp.wordpress.com [denimartistpp.wordpress.com]

- 2. GT Digital Repository [repository.gatech.edu]

- 3. isid.ac.in [isid.ac.in]

- 4. medium.com [medium.com]

- 5. eltamiz.com [eltamiz.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. INDIGO: NATURAL VERSUS - Issuu [issuu.com]

- 10. kingpinsshow.com [kingpinsshow.com]

- 11. Plantation science: improving natural indigo in colonial India, 1860–1913 | The British Journal for the History of Science | Cambridge Core [cambridge.org]

Synthesis and characterization of 3-(2-Nitrophenyl)-2-propynoic acid.

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Nitrophenyl)-2-propynoic Acid

Introduction

3-(2-Nitrophenyl)-2-propynoic acid is a member of the arylpropiolic acid family, a class of compounds that serve as versatile building blocks in organic synthesis. The presence of the ortho-nitro group, a strong electron-withdrawing group, and the reactive propiolic acid moiety, makes this molecule a precursor for various heterocyclic compounds, such as indoles and quinolines, which are core structures in many pharmaceuticals. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of 3-(2-Nitrophenyl)-2-propynoic acid, with a focus on the underlying scientific principles and practical experimental details.

Synthesis via Sonogashira Coupling

The formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is efficiently achieved through the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed, copper(I)-co-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3]

Principle and Rationale

The synthesis of 3-(2-Nitrophenyl)-2-propynoic acid is accomplished by the Sonogashira coupling of a 2-halonitrobenzene with propiolic acid. The choice of the aryl halide is critical, with reactivity following the order I > Br > Cl.[4] For this synthesis, 2-iodonitrobenzene is the preferred starting material due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor, and co-catalyzed by a copper(I) salt, such as copper(I) iodide.[5] An amine base, often triethylamine, is used both as a solvent and to neutralize the hydrogen halide formed during the reaction.[1]

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-iodonitrobenzene) to form a Pd(II) complex.

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination : The Pd(II) complex undergoes reductive elimination to form the desired product, 3-(2-Nitrophenyl)-2-propynoic acid, and regenerate the Pd(0) catalyst.

-

-

Copper Cycle :

-

The copper(I) salt reacts with the terminal alkyne (propiolic acid) in the presence of a base to form a copper acetylide intermediate. This intermediate is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.

-

Experimental Protocol: Synthesis of 3-(2-Nitrophenyl)-2-propynoic acid

This protocol describes a representative procedure for the synthesis of 3-(2-Nitrophenyl)-2-propynoic acid.

Materials:

-

2-Iodonitrobenzene

-

Propiolic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-iodonitrobenzene (1.0 eq) in a mixture of THF and TEA (e.g., 2:1 ratio) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add propiolic acid (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2-Nitrophenyl)-2-propynoic acid as a solid.

Characterization

The identity and purity of the synthesized 3-(2-Nitrophenyl)-2-propynoic acid must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Expected Value |

| Appearance | Yellowish solid |

| Melting Point (°C) | ~140-150 (by analogy to similar compounds) |

| Molecular Formula | C₉H₅NO₄ |

| Molecular Weight | 191.14 g/mol |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to their proximity and the influence of the nitro group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (around 150-160 ppm). The two sp-hybridized carbons of the alkyne will appear in the range of 80-95 ppm. The aromatic carbons will resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Alkyne | C≡C stretch | 2260-2100 |

| Carbonyl | C=O stretch | 1725-1700 |

| Nitro Group | N-O asymmetric stretch | 1550-1500 |

| Nitro Group | N-O symmetric stretch | 1360-1300 |

| Aromatic Ring | C=C stretch | ~1600, ~1475 |

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak ([M]⁺ or [M-H]⁻ in negative mode) corresponding to the molecular weight.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Aryl halides and organometallic catalysts can be toxic and should be handled with care.

-

The product, 3-(2-Nitrophenyl)-2-propynoic acid, should be treated as a potentially hazardous substance.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 3-(2-Nitrophenyl)-2-propynoic acid using the Sonogashira coupling reaction. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this compound opens avenues for the development of novel heterocyclic molecules with potential biological activity.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Tadross, P. M., & Virgil, S. C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6676. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

PubChem. 3-(2-Nitrophenyl)propanoic acid. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

PubChem. 3-(2-Nitrophenyl)-2-propenoic acid. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Wikipedia. Propiolic acid. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Dual Nature of a Nitroalkyne: A Technical Guide to the Mechanism of Action of o-Nitrophenylpropiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Nitrophenylpropiolic acid (NPP), a molecule boasting both a nitro group and a carbon-carbon triple bond, holds a significant, albeit specialized, position in the landscape of chemical reagents. While its applications are not as widespread as some other organic synthons, its role in the historical and educational synthesis of indigo dye provides a compelling case study in intramolecular reactivity. This technical guide delves into the core mechanism of action of o-Nitrophenylpropiolic acid, with a primary focus on its celebrated transformation into indigo. Furthermore, we will briefly explore other reported, yet less detailed, applications and provide practical, field-proven insights into its handling and use.

Introduction: Unveiling o-Nitrophenylpropiolic Acid

o-Nitrophenylpropiolic acid, systematically named 3-(2-nitrophenyl)prop-2-ynoic acid, is a crystalline solid with the chemical formula C₉H₅NO₄. Its structure is characterized by a phenyl ring substituted with a nitro group and a propiolic acid moiety at the ortho positions. This unique arrangement of functional groups is the key to its chemical reactivity, predisposing the molecule to intramolecular cyclization reactions.

Historically, NPP is a key intermediate in the Baeyer-Drewson synthesis of indigo, a classic reaction in organic chemistry that dates back to the late 19th century.[1] While modern industrial production of indigo has shifted to other methods, the Baeyer-Drewson synthesis remains a valuable pedagogical tool and a testament to the predictive power of organic chemistry.

Table 1: Physicochemical Properties of o-Nitrophenylpropiolic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₄ | [2] |

| Molecular Weight | 191.14 g/mol | [2] |

| Appearance | Yellowish to light brown crystals | [2] |

| Melting Point | Approximately 157 °C (with decomposition) | [2] |

| Solubility | Moderately soluble in hot water and alcohol | [2] |

The Cornerstone Application: Mechanism in the Baeyer-Drewson Indigo Synthesis

The premier application of o-Nitrophenylpropiolic acid is its conversion to indigo. This transformation is a multi-step process that elegantly showcases the interplay between the nitro and alkyne functionalities. While the overall synthesis can start from o-nitrobenzaldehyde and acetone, this guide will focus on the mechanism commencing from NPP, which is a crucial intermediate in that pathway.[3][4]

The reaction is typically carried out in an alkaline medium with the presence of a reducing agent, historically glucose.[5]

Step 1: Intramolecular Cyclization to form Isatin

The process is initiated by an intramolecular cyclization of o-nitrophenylpropiolic acid. The electron-withdrawing nitro group plays a crucial role in activating the ortho position of the phenyl ring, making it susceptible to nucleophilic attack. The reaction is thought to proceed via the following steps:

-

Deprotonation: In the presence of a base (e.g., hydroxide ions), the carboxylic acid proton is removed, forming the carboxylate salt.

-

Nucleophilic Attack: The triple bond, activated by the nitro group, is attacked by a nucleophile, which can be hydroxide or another species in the reaction mixture. This is followed by an intramolecular cyclization where the carbanion attacks the nitro group.

-

Rearrangement and Oxidation: A series of rearrangements and an internal redox reaction occur, where the nitro group is reduced, and the side chain is oxidized, ultimately leading to the formation of isatin (1H-indole-2,3-dione).

Caption: Intramolecular cyclization of NPP to Isatin.

Step 2: Reduction of Isatin and Dimerization to Indigo

Once isatin is formed, the subsequent steps involve reduction and dimerization to yield the final indigo pigment.

-

Reduction to Indoxyl: In the presence of a reducing agent (historically, glucose in alkaline solution, or more modernly, sodium dithionite), isatin is reduced to indoxyl (1H-indol-3-ol).[6][7]

-

Dimerization and Oxidation: Two molecules of indoxyl then undergo a condensation reaction, followed by aerial oxidation, to form the characteristic blue indigo dye. This final step involves the formation of a central carbon-carbon double bond linking the two indole moieties.[8]

Caption: Conversion of Isatin to Indigo.

Experimental Protocol: Synthesis of Indigo from o-Nitrophenylpropiolic Acid

This protocol is adapted from the classical Baeyer-Drewson synthesis, with a focus on utilizing o-nitrophenylpropiolic acid as the starting material.

Materials

-

o-Nitrophenylpropiolic acid

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Glucose (or Sodium Dithionite, Na₂S₂O₄)

-

Ethanol

-

Distilled water

-

Beaker or flask

-

Stirring apparatus

-

Heating apparatus (if necessary)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure

-

Dissolution: In a beaker, dissolve a measured quantity of o-nitrophenylpropiolic acid in a minimal amount of ethanol.

-

Addition of Base: Slowly add the sodium hydroxide solution to the NPP solution while stirring. The solution will likely change color.

-

Addition of Reducing Agent: Add a solution of glucose in water (or a solution of sodium dithionite) to the reaction mixture.

-

Heating (Optional): Gently heat the mixture to facilitate the reaction. The formation of a dark blue precipitate of indigo should be observed.

-

Isolation: Allow the reaction mixture to cool to room temperature. Collect the indigo precipitate by vacuum filtration.

-

Washing: Wash the precipitate with distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the collected indigo pigment.

Note: This is a generalized procedure. The exact quantities and reaction conditions may need to be optimized based on the desired scale and purity.

Other Reported Applications: A Brief Overview

While the synthesis of indigo is the most prominent application of NPP, historical literature also mentions its use as a reagent for the detection of alkaloids and glucose.

Reagent for Alkaloids

The mechanism by which o-nitrophenylpropiolic acid is purported to detect alkaloids is not well-documented in modern chemical literature. It is speculated that the acidic nature of NPP might lead to the precipitation of certain alkaloids, which are typically basic, through salt formation. However, more specific and sensitive reagents, such as Dragendorff's reagent, are now standard for alkaloid detection.[9]

Reagent for Glucose

Similar to its application with alkaloids, the detailed mechanism of NPP's reaction with glucose for detection purposes is not clearly described in contemporary sources. It is plausible that under certain conditions, glucose could act as a reducing agent for the nitro group of NPP, leading to a color change. However, modern glucose detection methods rely on more specific enzymatic assays.[10][11][12]

Safety and Handling

o-Nitrophenylpropiolic acid should be handled with appropriate safety precautions in a laboratory setting. It is a combustible solid and may be irritating to the eyes, skin, and respiratory system. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical.

Conclusion

o-Nitrophenylpropiolic acid serves as a fascinating example of a chemical reagent whose primary significance is rooted in a historical and mechanistically rich organic synthesis. Its transformation into indigo via the Baeyer-Drewson pathway provides a valuable platform for understanding intramolecular reactions and the interplay of functional groups. While its broader applications as a reagent for alkaloids and glucose are not well-defined in the current scientific literature, its role in the synthesis of one of the world's most iconic dyes solidifies its place in the annals of organic chemistry. For researchers and educators, the study of o-nitrophenylpropiolic acid offers a window into the foundational principles of chemical reactivity and the enduring legacy of classical organic synthesis.

References

-

Indigo – Development of Chemical Synthesis Procedures. (2024). MK Science Set Publishers. Retrieved from [Link]

-

Exp. 863 Synthesis of Indigo and Vat Dyeing. (n.d.). Truman State University. Retrieved from [Link]

-

Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry, 6(1), 18-22. Retrieved from [Link]

-

Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. (1970). Journal of the Chemical Society D: Chemical Communications, (11), 684. Retrieved from [Link]

-

Nishiwaki, N. (Ed.). (2020). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. Retrieved from [Link]

-

Zolfigol, M. A., et al. (2022). Qualitative Analysis on the Phytochemical Compounds and Total Phenolic Content of Cissus hastata (Semperai) Leaf Extract. Molecules, 27(23), 8345. Retrieved from [Link]

-

GLUCOSE GOD-PAP. (2022). BIOLABO. Retrieved from [Link]

-

The mechanism of oxidation of indoxyl and its analogs to indigo and indigoides. (2025). ResearchGate. Retrieved from [Link]

-

Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry, 68(18), 6986-6995. Retrieved from [Link]

-

Peroxidase-Coupled Glucose Method. (2025). StatPearls. Retrieved from [Link]

-

Kinetics and mechanism of the cyclization of ω-(p-nitrophenyl)-hydantoic acid amides: steric hindrance to proton transfer causes a 104-fold change in rate. (2005). Organic & Biomolecular Chemistry, 3(16), 2965-2971. Retrieved from [Link]

-

Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. (2022). Polymers, 14(15), 3169. Retrieved from [Link]

-

A Cautionary Tale: Indigo and Reducing Chemicals. (2019). Natural Dye: Experiments and Results. Retrieved from [Link]

-

QUALITATIVE PHYSICOCHEMICAL, PHYTOCHEMICAL ANALYSIS AND QUANTITATIVE ESTIMATION OF TOTAL PHENOLS, FLAVONOIDS AND ALKALOIDS OF CASSIA GRANDIS. (2019). ResearchGate. Retrieved from [Link]

-

Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (2013). Chemical Biology & Drug Design, 82(6), 643-668. Retrieved from [Link]

-

Synthesis of Indigo. (n.d.). Truman ChemLab. Retrieved from [Link]

- Reagent composition and process for the determination of glucose. (1973). U.S. Patent No. 3,721,607.

-

Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). Baeyer-Drewsen, Indigo, Indoles, Reaction mechanisms, Reactive intermediates. Scientific & Academic Publishing. Retrieved from [Link]

-

Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). Molecules, 28(7), 3053. Retrieved from [Link]

-

GLUCOSE. (n.d.). Vitro Scient. Retrieved from [Link]

-

Oxidation-reduction reaction of indigo. (n.d.). ResearchGate. Retrieved from [Link]

-

Qualitative, quantitative phytochemical analysis and in-vitro anti-mycobacterial evaluation of allspice. (2022). ScienceScholar. Retrieved from [Link]

-

Preliminary Phytochemical Screening (Qualitative Analysis) of Cacao Leaves (Theobroma Cacao L.). (2018). Neliti. Retrieved from [Link]

-

Eco-Sustainable Process Development for Indigo Dye by Using Natural Reducing Agents. (2015). IDOSI Publications. Retrieved from [Link]

-

Glucose Test Kit. (n.d.). Adveeta Biotech. Retrieved from [Link]

-

Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Ono, N. (2000). The nitro group in organic synthesis. Chemical Reviews, 100(8), 2889-2942. Retrieved from [Link]

-

o-Nitrophenylpropiolic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Nitro Compounds and Their Derivatives in Organic Synthesis | Molecules | MDPI [mdpi.com]

- 2. o-Nitrophenylpropiolic acid | C9H5NO4 | CID 68265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sapub.org [sapub.org]

- 5. mkscienceset.com [mkscienceset.com]

- 6. researchgate.net [researchgate.net]

- 7. idosi.org [idosi.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biolabo.fr [biolabo.fr]

- 11. US3721607A - Reagent composition and process for the determination of glucose - Google Patents [patents.google.com]

- 12. adveetabiotech.com [adveetabiotech.com]

o-Nitrophenylpropiolic Acid: A Versatile Scaffold for Synthesis, Photochemistry, and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Nitrophenylpropiolic acid (o-NPA) is a synthetically versatile molecule poised at the intersection of several critical areas of chemical research. Its unique trifecta of functionalities—an activated alkyne, an aromatic nitro group, and a carboxylic acid—renders it a powerful building block for advanced applications. This guide provides an in-depth exploration of the core research applications of o-NPA, moving beyond simple descriptions to elucidate the underlying chemical principles and provide actionable, field-proven insights. We will delve into its pivotal role in the synthesis of heterocyclic scaffolds like isatins, its utility in modern cycloaddition chemistry, its latent potential in the design of photoremovable protecting groups, and its emerging significance as a foundational scaffold for drug discovery programs. Each section is supported by detailed mechanistic explanations, step-by-step experimental protocols, and logical workflow diagrams to empower researchers in leveraging the full potential of this remarkable compound.

Core Molecular Profile and Synthesis Strategy

o-Nitrophenylpropiolic acid is a crystalline solid characterized by the chemical formula C₉H₅NO₄.[1] Its structure features a phenyl ring substituted with a nitro group and a propiolic acid moiety at the ortho positions. This specific arrangement is the source of its unique reactivity and utility.

| Property | Value | Reference |

| IUPAC Name | 3-(2-nitrophenyl)prop-2-ynoic acid | [1] |

| CAS Number | 530-85-8 | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Appearance | Yellowish to light brown crystals | [2] |

| Melting Point | ~157 °C (with decomposition) | [2] |

| Solubility | Moderately soluble in hot water and alcohol | [2] |

Rationale for Synthesis: The Sonogashira Coupling Approach

The most logical and robust method for synthesizing o-NPA is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling terminal alkynes with aryl halides.[3] The choice of this method is dictated by the need to efficiently construct the aryl-alkyne bond, which is the core of the o-NPA scaffold. A copper-free variant is often preferred in modern synthesis to avoid the formation of alkyne homocoupling byproducts (diyne) and to simplify catalyst recycling.[4]

The strategic disconnection involves reacting a commercially available ortho-substituted nitrobenzene with a protected propiolic acid equivalent. 1-Iodo-2-nitrobenzene is an excellent electrophilic partner due to the high reactivity of the carbon-iodine bond in the palladium catalytic cycle. Propiolic acid itself can be used, which undergoes a decarboxylative coupling, or a protected alkyne like 2-methyl-3-butyn-2-ol can be used, followed by deprotection and oxidation to the carboxylic acid.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of arylalkynes and should be optimized for the specific substrates.[4]

-

Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Palladium(II) acetate (Pd(OAc)₂, 3 mol%) and a suitable phosphine ligand like tri(p-tolyl)phosphine (6 mol%).

-

Inert Atmosphere: The vessel is sealed with a rubber septum, and the atmosphere is rendered inert by three cycles of alternating vacuum and backfilling with nitrogen or argon. This step is critical because the active Pd(0) species in the catalytic cycle is sensitive to oxygen.

-

Reagent Addition: Degassed anhydrous solvent (e.g., THF, 3 mL per 1 mmol of aryl halide) is added via syringe, followed by the organic base (e.g., DBU, 3.0 mmol), the protected alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 mmol), and finally the aryl halide (1-iodo-2-nitrobenzene, 1.0 mmol). The use of degassed solvents minimizes the presence of dissolved oxygen.

-

Reaction: The mixture is stirred at an elevated temperature (e.g., 80 °C) for 6-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the protected alkyne intermediate.

-

Deprotection/Oxidation: The protecting group is removed (e.g., base-catalyzed retro-Favorskii reaction for the 2-hydroxyprop-2-yl group) and the resulting terminal alkyne is oxidized to the carboxylic acid using a suitable oxidant (e.g., Jones oxidation) to yield the final product, o-Nitrophenylpropiolic acid.

Application in Heterocyclic Synthesis: The Reductive Cyclization to Isatins

One of the most powerful applications of o-NPA and its derivatives is in the synthesis of isatins (1H-indole-2,3-diones). Isatin scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5]

Mechanistic Causality

The conversion of o-NPA to isatin relies on a tandem reaction sequence initiated by the reduction of the ortho-nitro group. The choice of reducing agent is key; reagents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are effective.

-

Nitro Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is the key activation step, transforming the electron-withdrawing nitro group into a nucleophilic amine.

-

Intramolecular Cyclization: The newly formed aniline nitrogen immediately acts as a nucleophile, attacking the proximal, electrophilic carbon of the alkyne triple bond in an intramolecular fashion. This cyclization is highly favorable due to the formation of a stable five-membered ring.

-

Tautomerization & Oxidation: The initial cyclization product, an enamine, tautomerizes to the more stable imine, which is then oxidized under the reaction conditions (or upon workup) to the final isatin-2-carboxylic acid, which can then be decarboxylated if desired.

Experimental Protocol: Reductive Cyclization

This is a representative protocol. The choice of solvent, temperature, and reducing agent may require optimization.

-

Dissolution: o-Nitrophenylpropiolic acid (1.0 mmol) is dissolved in a suitable solvent system, such as a mixture of ethanol and water or aqueous ammonia.

-

Addition of Reductant: A solution of sodium dithionite (Na₂S₂O₄, ~3.0-4.0 mmol) in water is added dropwise to the stirred solution of o-NPA at room temperature. The causality here is that a slow addition controls the exothermic reaction and prevents potential side reactions.

-

Reaction Monitoring: The reaction mixture is typically heated (e.g., to 50-70 °C) for 1-3 hours. The disappearance of the yellow color of the starting material is a good visual indicator of reaction progress, which should be confirmed by TLC.

-

Acidification and Isolation: After cooling, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl). This protonates the carboxylate and causes the isatin product, which is often poorly soluble in acidic aqueous media, to precipitate.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the purified isatin product.

Application in Bioorthogonal Chemistry: The Alkyne Handle for Cycloadditions

The terminal alkyne of o-NPA serves as a versatile functional handle for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, the premier example of "click chemistry".[6] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring from an alkyne and an azide. The copper(I)-catalyzed version (CuAAC) is particularly powerful due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation.[7]

Causality and Experimental Choice

The utility of o-NPA in this context is twofold. First, it can be used to synthesize molecules containing the o-nitrophenyl moiety linked via a stable triazole. Second, and more powerfully, the carboxylic acid can be coupled to a biomolecule (like a peptide or a drug), presenting the alkyne for a subsequent click reaction with an azide-modified partner (e.g., a fluorescent tag, a targeting ligand, or another biomolecule).

The choice of the copper(I)-catalyzed pathway is deliberate. The uncatalyzed thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[6] The CuAAC reaction, however, proceeds at room temperature and exclusively yields the 1,4-disubstituted triazole isomer, providing absolute control over the product's constitution.[7]

Experimental Protocol: Representative CuAAC Reaction

This protocol is a general guide for bioconjugation and requires optimization for specific substrates.[8]

-

Stock Solutions: Prepare stock solutions of the alkyne-modified substrate (derived from o-NPA), the azide partner, copper(II) sulfate (CuSO₄), sodium ascorbate, and a copper-chelating ligand (e.g., THPTA for aqueous systems) in a suitable solvent (e.g., a t-butanol/water mixture).

-

Reaction Assembly: In a microcentrifuge tube, combine the alkyne substrate (1.0 eq) and the azide partner (1.1-1.5 eq). The slight excess of one partner ensures the complete consumption of the more valuable component.

-

Catalyst Preparation: In a separate tube, pre-complex the CuSO₄ (e.g., 50 µM final concentration) with the ligand (e.g., 250 µM final concentration). This pre-complexation accelerates the reaction and protects biomolecules from oxidative damage by sequestering the copper ion.[8]

-

Initiation: Add the catalyst pre-mix to the substrate solution. Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 2.5 mM final concentration). The ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light if either component is light-sensitive.

-

Analysis and Purification: The reaction progress can be monitored by LC-MS or HPLC. The resulting triazole conjugate can be purified using methods appropriate for the product, such as HPLC or size-exclusion chromatography for biomolecules.

Application in Photochemistry: The o-Nitrobenzyl Photoremovable Protecting Group

The o-nitrobenzyl (oNB) moiety is one of the most widely studied and utilized photoremovable protecting groups (PPGs).[9] PPGs allow for the spatiotemporal control of the release of a bioactive molecule using light as an external, non-invasive trigger. The structure of o-NPA contains this critical o-nitrobenzyl-type framework, making its derivatives prime candidates for development as novel PPGs.

The Underlying Photochemical Mechanism

The cleavage mechanism of oNB groups is a well-established Norrish Type II photoreaction.[10]

-

Photoexcitation: Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited to a diradical triplet state.[11]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring), forming an aci-nitro intermediate.[12]

-

Rearrangement and Release: This unstable intermediate rapidly rearranges, leading to the cleavage of the bond to the protected functional group (the "caged" molecule) and the formation of an o-nitrosobenzaldehyde or o-nitrosoketone byproduct.[13]

The efficiency of this process is defined by the quantum yield (Φ), which is the ratio of released molecules to the number of photons absorbed.[12][14] For oNB systems, this value is influenced by the substitution on the aromatic ring and the nature of the leaving group.[11]

| Photoremovable Protecting Group | Typical Quantum Yield (Φ) | Reference(s) |

| o-Nitrobenzyl (oNB) | 0.01 - 0.13 | [12][15] |

| 1-(2-Nitrophenyl)ethyl (NPE) | ~0.08 | |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 0.01 - 0.05 | [15] |

| 2-(2-Nitrophenyl)propyl (NPPOC) | ~0.41 | |

| p-Hydroxyphenacyl (pHP) | 0.10 - 1.0 |

Research Workflow: Developing an o-NPA Based PPG

o-NPA provides a scaffold to create PPGs for carboxylic acids, alcohols, or amines. The propiolic acid moiety can be modified post-photolysis, or it can be used to tune the electronic properties and absorption spectrum of the chromophore.

-

Synthesis: Couple the carboxylic acid of o-NPA to a target molecule (e.g., a drug with a hydroxyl or amine group) via ester or amide bond formation, creating the "caged" conjugate.

-

Photolysis Experiment:

-

Prepare a solution of the caged conjugate in a suitable buffer or solvent (e.g., PBS, acetonitrile/water).

-

Irradiate the solution with a UV lamp equipped with a filter for the desired wavelength (e.g., 365 nm). A collimated light source ensures uniform irradiation.

-

Take aliquots at various time points.

-

-

Analysis: Quantify the disappearance of the caged conjugate and the appearance of the released molecule using reverse-phase HPLC.

-

Quantum Yield Calculation: Determine the quantum yield by comparing the rate of photolysis to that of a well-characterized chemical actinometer under identical conditions.

-

Biological Validation: Test the caged compound in a relevant biological assay. The compound should be inactive before irradiation and should restore the activity of the released molecule after photolysis.

Application as a Scaffold in Drug Discovery

The true potential of o-NPA in drug development lies in its ability to serve as a versatile starting material for the synthesis of diverse compound libraries.[7] The three functional groups can be seen as independent points for diversification. As established, the reductive cyclization provides rapid access to the isatin core, a scaffold known for a plethora of biological activities.

A Logic-Driven Drug Development Workflow

A drug discovery program can be envisioned where o-NPA is the central building block.

-

Core Scaffold Synthesis: Use the reductive cyclization of o-NPA to generate a core isatin structure.

-

Library Generation (Diversification):

-

N1-Position: The nitrogen of the isatin ring can be alkylated or arylated to explore interactions with hydrophobic pockets of a target protein.

-

C3-Position: The C3-ketone is highly reactive and can undergo condensation reactions with a variety of nucleophiles (e.g., hydrazines, hydroxylamines) to generate a diverse library of Schiff bases and related derivatives.

-

Aromatic Ring: If starting with a substituted o-NPA, the aromatic ring provides another point of diversity.

-

-

Biological Screening: The synthesized library is screened against a panel of biological targets (e.g., kinases, proteases, GPCRs) to identify initial hits.

-

Structure-Activity Relationship (SAR) Studies: Hits are systematically modified to understand the relationship between chemical structure and biological activity, leading to the optimization of potency and selectivity.

-

Lead Optimization: The most promising compounds are further optimized for their pharmacokinetic and pharmacodynamic properties (ADME/Tox) to develop a preclinical drug candidate.

Conclusion and Future Outlook

o-Nitrophenylpropiolic acid is far more than a simple organic molecule; it is a platform for innovation. Its inherent functionalities provide chemists with reliable and high-yield pathways to complex and valuable molecular architectures. The robust synthesis of isatins via reductive cyclization will continue to fuel drug discovery programs targeting a vast array of diseases. The alkyne handle ensures its relevance in the expanding field of bioconjugation and click chemistry, enabling the precise assembly of complex molecular tools. Furthermore, the embedded o-nitrobenzyl photoswitch is a feature of immense potential, promising the development of next-generation photo-responsive materials and therapeutics. As researchers continue to seek modularity, efficiency, and functionality in their molecular designs, the applications for o-Nitrophenylpropiolic acid are set to expand, solidifying its role as a key building block in the future of chemical and biomedical sciences.

References

-

o-Nitrophenylpropiolic Acid. DrugFuture. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

o-Nitrophenylpropiolic acid. PubChem. [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]

-

Wang, Z., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

-

Lippard, S. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Photoremovable Protecting Groups. MDPI. [Link]

-

Trentham, D. R., Corrie, J. E. T., & Goeldner, M. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Chauhan, P., & Kumar, R. (2014). Biological activities of isatin and its derivatives. PubMed. [Link]

-

Yip, R. W., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry. [Link]

-

Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. [Link]

-

Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. datapdf.com. [Link]

-

Wirz, J., et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

-

Optimization of the Cyclization Conditions toward the Isatin Framework. ResearchGate. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]

-

ChemInform Abstract: An Oxidative Prins Cyclization Methodology. ResearchGate. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Hasan, T., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. [Link]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PMC. [Link]

-

Fokin, V. V. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

-

Ellis-Davies, G. C. R., et al. (2011). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. PubMed. [Link]

-

Gravel, D., et al. (1992). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry. [Link]

-

A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]

-

Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. [Link]

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

-

Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety. Asian Journal of Chemistry. [Link]

-

Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Zhao, H., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

-

Isatin synthesis. Organic Chemistry Portal. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]

Sources

- 1. o-Nitrophenylpropiolic acid | C9H5NO4 | CID 68265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. reddit.com [reddit.com]

- 8. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. frontiersin.org [frontiersin.org]

- 15. PlumX [plu.mx]

An In-Depth Technical Guide to the Safe Handling of o-Nitrophenylpropiolic Acid for Research and Development

This guide provides comprehensive safety protocols and handling guidelines for o-Nitrophenylpropiolic acid (o-NPA), a high-energy organic compound utilized in specialized research and development applications. Given its inherent instability and potential for explosive decomposition, a thorough understanding and strict adherence to the following procedures are paramount for the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Understanding the Inherent Risks of o-Nitrophenylpropiolic Acid

o-Nitrophenylpropiolic acid (CAS No. 530-85-8) is a yellowish to light brown crystalline solid.[1] Its molecular structure, featuring a nitro group and an alkyne functional group on an aromatic ring, contributes to its high reactivity and potential for rapid decomposition. The primary and most critical hazard associated with o-NPA is its propensity to decompose explosively at its melting point of approximately 157°C.[1][2] This decomposition can be initiated by heat, friction, or shock, particularly in its dry state.

Key Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 530-85-8 | [4] |

| Molecular Formula | C9H5NO4 | [4] |

| Molecular Weight | 191.14 g/mol | [4] |

| Appearance | Yellowish to light brown scales or crystals | [1] |

| Melting Point | ~157°C with decomposition (may explode) | [1][2] |

| Solubility | Moderately soluble in cold water; more soluble in hot water and alcohol. Very slightly soluble in chloroform. Almost insoluble in carbon disulfide and petroleum ether. | [1][2] |

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment must be conducted before any work with o-NPA commences. This involves identifying potential hazards and implementing robust control measures.

Principal Hazards:

-

Explosion Hazard: The most significant hazard. Decomposition can be triggered by heat (especially upon reaching its melting point), friction, or mechanical shock. The presence of impurities or confinement can lower the decomposition temperature and increase the risk of a runaway reaction.[5]

-

Thermal Instability: The compound is thermally sensitive. Even temperatures below the melting point could potentially lead to decomposition over time or in the presence of contaminants.

-

Formation of Shock-Sensitive Salts: As an acid, o-NPA can react with metals to form heavy metal salts that are highly sensitive to shock and friction, similar to the dangerous picrates formed from picric acid.[3][6]

-

Toxicity: While specific toxicological data for o-NPA is limited, related nitro compounds are known to be toxic. Inhalation, ingestion, and skin contact should be avoided.

-

Fire Hazard: While the primary hazard is explosion, the compound can burn readily, producing toxic gases such as nitrogen oxides in a fire.[2]

Risk Mitigation Strategy:

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Logical Flow of Risk Mitigation for o-NPA Handling:

Caption: A layered approach to mitigating the risks associated with o-NPA.

Engineering and Administrative Controls: The First Line of Defense

Engineering and administrative controls are crucial for minimizing the risk of an incident.

-

Designated Work Area: All work with o-NPA must be conducted in a designated area, such as a chemical fume hood with a blast shield in place. The work area should be free of clutter and incompatible materials.

-

Quantity Limitation: Only the minimum necessary amount of o-NPA should be synthesized or used at any given time. Bulk storage of the dry material should be strictly avoided.

-

Temperature Control: All heating operations must be performed using a well-calibrated heating mantle, oil bath, or other indirect heating methods. The temperature must be carefully monitored and controlled to remain significantly below the decomposition temperature. Never heat o-NPA to its melting point.

-

Avoidance of Friction and Shock: Use non-metal spatulas (e.g., ceramic or plastic) for handling the solid material. Avoid grinding or subjecting the material to any form of mechanical shock.

-

Wetting for Desensitization: Whenever possible, o-NPA should be handled in a wetted state (e.g., with water or a suitable solvent) to reduce its sensitivity to shock and friction. This is a common practice for other explosive compounds like picric acid.[3][6]

-

Standard Operating Procedures (SOPs): Detailed SOPs for every procedure involving o-NPA must be written and approved. All personnel must be thoroughly trained on these SOPs before commencing any work.

-

Buddy System: Never work with o-NPA alone. A second person who is aware of the hazards and emergency procedures should be present in the laboratory.

Personal Protective Equipment (PPE): Essential for Personal Safety

Appropriate PPE must be worn at all times when handling o-NPA.

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential projectiles in case of an explosion. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the potentially toxic compound. |

| Body Protection | Flame-resistant lab coat. | Provides a barrier against chemical splashes and offers some protection from fire. |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |

Safe Synthesis, Handling, and Storage Protocols

The following protocols are based on best practices for handling energetic materials and should be adapted to specific experimental needs with a thorough risk assessment.

Hypothetical Safe Synthesis Protocol (Adaptation from Phenylpropiolic Acid Synthesis):

This is a hypothetical protocol and must be thoroughly evaluated and modified based on a specific risk assessment for the synthesis of o-NPA.

Workflow for Hypothetical Safe Synthesis of o-NPA:

Caption: A cautious, step-by-step workflow for the synthesis of o-NPA.

Step-by-Step Methodology:

-

Reaction Setup: Assemble the reaction apparatus in a chemical fume hood behind a blast shield. All glassware should be inspected for cracks or defects.

-

Reagent Addition: Add reagents slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is available.

-

Heating: If heating is required, use an oil bath with a temperature controller and a secondary containment vessel. Never heat the reaction mixture above 100°C. Continuously monitor the reaction temperature.

-

Workup: After the reaction is complete, cool the mixture to room temperature before quenching. Quench the reaction by slowly adding the mixture to a beaker of ice water with stirring.

-

Precipitation and Filtration: Acidify the aqueous solution slowly with a dilute acid to precipitate the o-NPA. Filter the product using a Buchner funnel. Do not allow the filter cake to dry completely on the funnel.

-

Washing: Wash the wet filter cake with cold water to remove any residual acid and other water-soluble impurities.

-

Drying: This is a critical step. The product should be air-dried in a designated, well-ventilated area, away from heat, light, and sources of friction. A vacuum desiccator at ambient temperature can be used. Never dry o-NPA in an oven.

-

Characterization: Handle the dry product with extreme care for characterization. Use minimal quantities.

Handling and Storage:

-

Handling: Always handle dry o-NPA in the smallest quantities possible and behind a blast shield. Use non-metallic tools.

-

Storage: Store o-NPA in a cool, dry, and dark place, away from heat sources and incompatible materials. It is highly recommended to store the material wetted with water in a sealed container with a non-metallic cap to prevent the formation of shock-sensitive metal salts.[3][6] The container should be clearly labeled with the name of the compound and a prominent warning of its explosive hazard.

Chemical Incompatibility: What to Avoid

Due to the presence of the nitro group and the acidic nature of the molecule, o-NPA is incompatible with a wide range of substances. Contact with these materials can lead to a violent reaction or the formation of unstable products.

-

Bases: Reacts exothermically with bases. Strong bases can deprotonate the carboxylic acid and potentially initiate decomposition.

-

Reducing Agents: The nitro group can be reduced, which can be a highly exothermic and potentially explosive reaction.

-

Metals: Reacts with many metals (except tin and aluminum) to form shock-sensitive salts.[3] Avoid contact with metal spatulas, containers with metal caps, and metal surfaces.

-

Oxidizing Agents: Although the nitro group has oxidizing properties, strong oxidizing agents should be avoided as they can lead to unpredictable and violent reactions.

-

Heat, Friction, and Shock: As stated previously, these physical stimuli can initiate explosive decomposition.

Emergency Procedures: Preparedness is Key

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response:

Emergency Spill Response Workflow:

Caption: A clear decision-making workflow for responding to an o-NPA spill.

-

Evacuate and Alert: Immediately alert everyone in the laboratory and evacuate the immediate area of the spill.

-

Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large, uncontained, or near a source of heat, evacuate the entire laboratory and call emergency services.

-

Cleanup (for small, manageable spills by trained personnel only):

-

Wear the appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.

-

If the spilled material is dry, gently wet it with water from a distance to desensitize it. Avoid creating dust.

-

Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

-

Carefully sweep the mixture into a non-metallic dustpan and place it in a labeled, non-metallic container for hazardous waste disposal.

-

Decontaminate the spill area with soap and water.

-

Fire Response:

-

If a fire occurs, do not attempt to fight it. Activate the fire alarm, evacuate the laboratory, and call the fire department. Inform them of the presence of a potentially explosive compound.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of o-Nitrophenylpropiolic Acid and Contaminated Materials

All o-NPA waste, including the compound itself, contaminated absorbent materials, and empty containers, must be disposed of as hazardous waste.

-

Waste Classification: While o-NPA is not explicitly listed as a P-listed waste by the EPA, its high reactivity and potential for acute toxicity warrant treating it with the same precautions. P-listed wastes are acutely hazardous, and their disposal is subject to more stringent regulations.[7][8][9][10] It is prudent to manage o-NPA waste as if it were P-listed.

-

Waste Collection:

-

Collect all o-NPA waste in a designated, labeled, and sealed non-metallic container.

-

If collecting the dry solid, it should be wetted with water to reduce its sensitivity.

-

Contaminated materials such as gloves and absorbent pads should also be placed in a sealed container and labeled as hazardous waste.

-

-